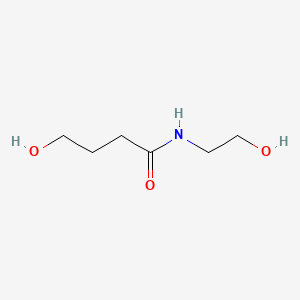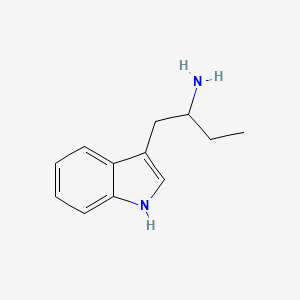
F1063-0967
Vue d'ensemble
Description
F1063-0967 est un composé chimique connu pour son rôle d'inhibiteur de la phosphatase à double spécificité 26 (DUSP26). Ce composé a montré un potentiel significatif dans l'induction de l'apoptose dans certaines lignées de cellules cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer .
Applications De Recherche Scientifique
F1063-0967 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of dual-specificity phosphatase 26 and its effects on various biochemical pathways.
Biology: Employed in cell biology research to induce apoptosis in specific cancer cell lines, such as IMR-32 neuroblastoma cells.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
Target of Action
F1063-0967, also known as BCP29426, is a potent inhibitor of Dual-specificity phosphatase 26 (DUSP26) with an IC50 value of 11.62 μM . DUSP26 is a type of phosphatase that plays a crucial role in the regulation of intracellular signaling pathways, which in turn influence a broad range of physiological processes .
Mode of Action
The compound this compound interacts with DUSP26, inhibiting its activity. This inhibition is significant as it leads to the induction of apoptosis in certain cell lines. For instance, at concentrations above 0.1 μM, this compound remarkably induces apoptosis in the IMR32 cell line .
Biochemical Pathways
The inhibition of DUSP26 by this compound affects key biochemical pathways, most notably the MAP kinase (MAPK) cascades . These cascades are involved in a wide variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in certain cell lines. For example, in the IMR32 cell line, this compound induces apoptosis with an IC50 value of 4.13 μM . This suggests that this compound could potentially be used as a therapeutic agent in conditions where the induction of apoptosis is beneficial, such as in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
F1063-0967 plays a crucial role in biochemical reactions by inhibiting DUSP26, an enzyme involved in the regulation of intracellular signaling pathways. DUSP26 is known to interact with various proteins and enzymes, including the MAP kinase (MAPK) cascades . The inhibition of DUSP26 by this compound leads to the modulation of these signaling pathways, which are critical for numerous cellular processes. The compound’s interaction with DUSP26 results in the induction of apoptosis in IMR-32 neuroblastoma cells, highlighting its potential therapeutic applications .
Cellular Effects
This compound has been shown to induce apoptosis in various cell lines, particularly in IMR-32 neuroblastoma cells, with an IC50 value of 4.13 μM . This compound does not significantly affect the HL7702 cell line and has minimal inhibitory effects on the SH-SY5Y cell line . The induction of apoptosis by this compound is associated with its ability to modulate cell signaling pathways, including those involving p53 and p38, which are crucial for cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of DUSP26, which leads to the activation of downstream signaling pathways such as the MAPK cascades . This inhibition results in the phosphorylation and activation of proteins involved in apoptosis, including p53 and p38 . The compound’s ability to induce apoptosis in neuroblastoma cells is a direct consequence of these molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that this compound can induce sustained apoptosis in neuroblastoma cells, with minimal degradation over time . These findings suggest that the compound is suitable for long-term biochemical and cellular studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DUSP26 and induces apoptosis without causing significant toxicity . At higher dosages, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of DUSP26 and its downstream targets . The compound interacts with enzymes and cofactors that modulate the phosphorylation status of proteins involved in cell signaling . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on DUSP26 . The distribution of this compound within cells is crucial for its activity and effectiveness in modulating cellular processes .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with its target enzyme, DUSP26 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s activity and its ability to modulate cellular signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de F1063-0967 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions organiques impliquant l'utilisation de réactifs et de catalyseurs spécifiques .
Méthodes de production industrielle
La production industrielle de this compound est réalisée dans des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le procédé implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté ≥98% .
Analyse Des Réactions Chimiques
Types de réactions
F1063-0967 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la phosphatase à double spécificité 26 et ses effets sur diverses voies biochimiques.
Biologie : Employé dans la recherche en biologie cellulaire pour induire l'apoptose dans des lignées de cellules cancéreuses spécifiques, telles que les cellules de neuroblastome IMR-32.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant la phosphatase à double spécificité 26 (DUSP26). Cette inhibition conduit à l'activation de voies de signalisation en aval, telles que les voies p53 et p38, qui sont impliquées dans la régulation de l'apoptose. En inhibant DUSP26, this compound induit l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .
Comparaison Avec Des Composés Similaires
Composés similaires
- EWP 815
- CX08005
- GSK 2830371
- Inhibiteur PRL-3 I
Unicité
F1063-0967 est unique en raison de sa haute spécificité et de sa puissance en tant qu'inhibiteur de la phosphatase à double spécificité 26. Sa capacité à induire l'apoptose dans des lignées de cellules cancéreuses spécifiques avec des effets minimes sur les cellules non cancéreuses le distingue des autres composés similaires .
Propriétés
IUPAC Name |
2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNICWTYEMLCCAS-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















